molecular formula C10H9N5 B13342927 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine

Katalognummer: B13342927
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: NIEXUPYSUZDLRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of microwave irradiation to enhance the reaction rate and yield .

Industrial production methods for such compounds generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon or rhodium complexes .

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which allows for unique interactions with biological targets and diverse applications in various fields.

Eigenschaften

Molekularformel

C10H9N5

Molekulargewicht

199.21 g/mol

IUPAC-Name

2-(1-methylpyrazol-4-yl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H9N5/c1-15-6-7(4-12-15)10-13-8-2-3-11-5-9(8)14-10/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

NIEXUPYSUZDLRA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=NC3=C(N2)C=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.